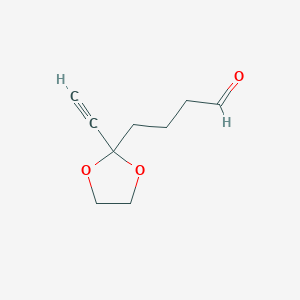
4-(2-Ethynyl-1,3-dioxolan-2-YL)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal is an organic compound with a unique structure that includes both an ethynyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethynyl-1,3-dioxolan-2-yl)butanal typically involves the reaction of a suitable aldehyde with an ethynyl-containing reagent in the presence of a catalyst. One common method involves the use of a palladium-catalyzed coupling reaction, where the aldehyde is reacted with an ethynyl-containing compound under mild conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium or copper are frequently employed in substitution reactions involving the ethynyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(2-ethynyl-1,3-dioxolan-2-yl)butanal involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, forming new bonds and modifying the structure of target molecules. The dioxolane ring provides stability and can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)butanal: This compound lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal:
Uniqueness
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal is unique due to the presence of both an ethynyl group and a dioxolane ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113281-25-7 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(2-ethynyl-1,3-dioxolan-2-yl)butanal |
InChI |
InChI=1S/C9H12O3/c1-2-9(5-3-4-6-10)11-7-8-12-9/h1,6H,3-5,7-8H2 |
InChI Key |
BOPKPKMYKRSADW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(OCCO1)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


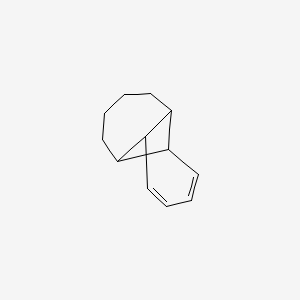
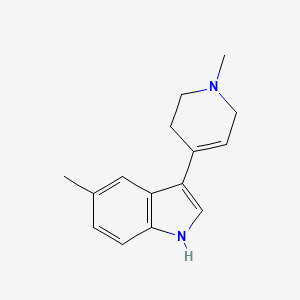

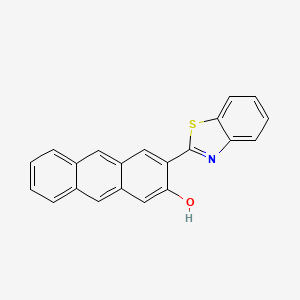
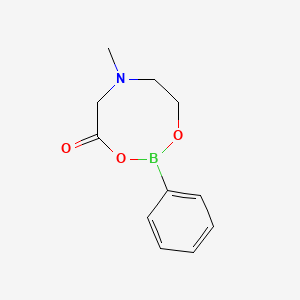
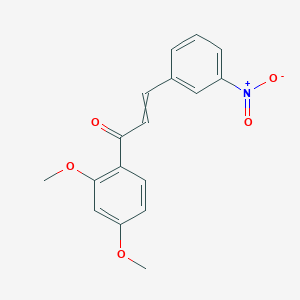
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
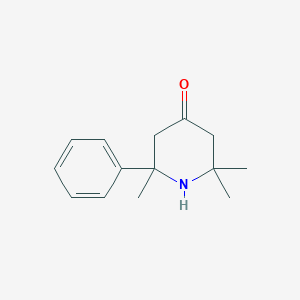
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

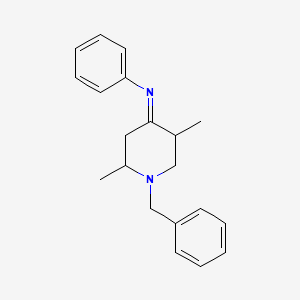

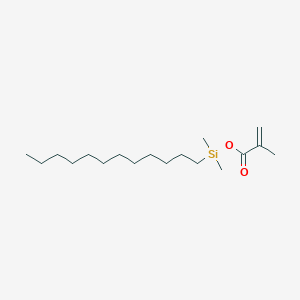
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
